molecular formula C14H15N5OS B13842632 5-(ethoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine

5-(ethoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B13842632
M. Wt: 301.37 g/mol
InChI Key: IFIRABZJAKOEEB-UHFFFAOYSA-N
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Description

5-(ethoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrazole and pyridine rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate starting materials, optimizing reaction conditions, and employing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(ethoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(ethoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole, pyrazole, and pyridine derivatives that share structural features with 5-(ethoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

5-(ethoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H15N5OS/c1-2-20-9-11-13(10-7-16-17-8-10)19-14(21-11)18-12-5-3-4-6-15-12/h3-8H,2,9H2,1H3,(H,16,17)(H,15,18,19)

InChI Key

IFIRABZJAKOEEB-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(N=C(S1)NC2=CC=CC=N2)C3=CNN=C3

Origin of Product

United States

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